Longifolonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Longifolonine is a member of isoquinolines.
Scientific Research Applications
Synthesis and Chemical Studies
- Total Synthesis of Longifolonine: A novel synthetic route was developed for the total synthesis of longifolonine, demonstrating its synthesis via a series of steps starting from vanillin. The key step involves photo-oxidation under visible-light irradiation at room temperature. This method provides a foundation for further chemical studies and potential applications of longifolonine (Huang et al., 2020).
Isolation and Structural Analysis
- Isolation from Cryptocarya longifolia: Longifolonine, among other alkaloids, was isolated from the plant Cryptocarya longifolia. Spectroscopic methods and X-ray crystallographic analysis were used for structural investigation. Understanding the structure and isolation methods is crucial for exploring potential applications in various fields (Bick et al., 1981).
Biomedical Research and Applications
- Promotion of Neurite Outgrowth: A study on Melicope pteleifolia, a plant containing longifolonine, found that its compounds promoted nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells. This indicates potential applications in treating neurological disorders, such as Alzheimer's disease (Xu et al., 2016).
properties
CAS RN |
77410-37-8 |
---|---|
Product Name |
Longifolonine |
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(7-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C17H15NO4/c1-22-15-8-11-6-7-18-16(13(11)9-14(15)20)17(21)10-2-4-12(19)5-3-10/h2-5,8-9,19-20H,6-7H2,1H3 |
InChI Key |
XUPKMHYGWVWELF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCN=C2C(=O)C3=CC=C(C=C3)O)O |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C(=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.